molecular formula C4H3FN2O2 B1672916 Fluorouracil CAS No. 51-21-8

Fluorouracil

Cat. No. B1672916
CAS RN: 51-21-8
M. Wt: 130.08 g/mol
InChI Key: GHASVSINZRGABV-UHFFFAOYSA-N
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Description

Fluorouracil, also known as 5-FU, is a cytotoxic chemotherapy medication used to treat various types of cancer . It is used for treatment of colorectal cancer, oesophageal cancer, stomach cancer, pancreatic cancer, breast cancer, and cervical cancer . It is also used as a cream for actinic keratosis, basal cell carcinoma, and skin warts .


Molecular Structure Analysis

Fluorouracil has the molecular formula C4H3FN2O2 and a molecular weight of 130.08 . It is a heterocyclic aromatic organic compound with a structure similar to the pyrimidine molecules of DNA and RNA .


Chemical Reactions Analysis

Fluorouracil is a pyrimidine analog antimetabolite that interferes with DNA and RNA synthesis . After activation, F-UMP (an active metabolite) is incorporated into RNA to replace uracil and inhibit cell growth .


Physical And Chemical Properties Analysis

Fluorouracil is a colorless solution . Its solubility and pharmacokinetic properties can be modulated via cocrystallization .

Scientific Research Applications

Mechanisms of Action and Resistance

Fluorouracil acts by interfering with the synthesis of DNA and RNA in cancer cells, primarily through its metabolite, 5-fluoro-2'deoxy-5' monophosphate (FdUMP), which inhibits thymidylate synthase (TS). This inhibition prevents the methylation of deoxyuridylic acid to thymidylic acid, an essential step in DNA synthesis. Research also focuses on overcoming resistance to 5-FU, which can occur due to changes in the metabolic pathways or alterations in TS, such as gene amplification or altered kinetics (Pinedo & Peters, 1988; Zhang et al., 2008).

Biochemical Modulation to Enhance Efficacy

Biochemical modulation of 5-FU aims to enhance its anticancer activity by combining it with other agents, such as folinic acid, to increase the stability of the FdUMP-TS complex, thereby augmenting its inhibitory effect on DNA synthesis. Studies have shown that this approach can significantly improve treatment outcomes in colon cancer (Sobrero et al., 1997).

Pharmacokinetics and Individualized Therapy

Variability in the metabolism of 5-FU, due to factors such as individual differences in the activity of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of 5-FU, has led to research into pharmacokinetic monitoring and individualized dosing strategies. This aims to optimize therapy by adjusting doses based on the metabolic capacity of the patient, potentially reducing toxicity and improving efficacy (Young et al., 1999; Ploylearmsaeng et al., 2006).

Role in Combination Therapy

Combination therapies involving 5-FU, such as FOLFIRI (5-FU, leucovorin, and irinotecan) and FOLFOX (5-FU, leucovorin, and oxaliplatin), have been extensively studied for their effectiveness in treating colorectal cancer. Research indicates that these combinations can significantly prolong survival and improve response rates compared to 5-FU alone, with the sequence of drugs potentially affecting treatment outcomes (Tournigand et al., 2004).

New Frontiers: Oral Prodrugs

The development of oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, represents a significant advancement in the administration of fluoropyrimidine chemotherapy, offering potential benefits in terms of ease of administration and patient compliance. These prodrugs are designed to improve the therapeutic index of 5-FU by enhancing its bioavailability and reducing systemic toxicity (Malet-Martino & Martino, 2002).

Safety And Hazards

Fluorouracil may damage fertility or the unborn child and may cause genetic defects . It may be absorbed through the skin and cause systemic effects . It is advised to avoid contact with skin, eyes, and clothing, and to use personal protective equipment .

properties

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
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InChI Key

GHASVSINZRGABV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Source PubChem
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Molecular Formula

C4H3FN2O2
Record name FLUOROURACIL
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DSSTOX Substance ID

DTXSID2020634
Record name 5-Fluorouracil
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Molecular Weight

130.08 g/mol
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Physical Description

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid
Record name FLUOROURACIL
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Boiling Point

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C
Record name FLUOROURACIL
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L
Record name FLUOROURACIL
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Mechanism of Action

The precise mechanism of action has not been fully determined, but the main mechanism of fluorouracil is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex. This results in the inhibition of the formation of thymidylate from uracil, which leads to the inhibition of DNA and RNA synthesis and cell death. Fluorouracil can also be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., 5-FU requires enzymatic conversion to the nucleotide (ribosylation and phosphorylation) in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation in to RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The interaction between F-dUMP and the enzyme thymidylate synthase leads to depletion of TTP, a necessary constituent of DNA ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme. The inhibitory complex resembles the transition state formed during the normal enzymatic reaction when dUMP is converted to thymidylate. Although the physiological complex progresses to the synthesis of thymidylate by transfer of the methylene group and 2 hydrogen atoms from folate to dUMP, this reaction is blocked in the inhibitory complex by the stability of the fluorine carbon bond on F-dUMP; sustained inhibition of the enzyme results ..., Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5-10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from uracil, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., Fluorouracil is an antimetabolite of the pyrimidine analog type. Fluorouracil is considered to be cell cycle-specific for the S phase of cell division. Activity results from its conversion to an active metabolite in the tissues, and includes inhibition of DNA and RNA synthesis., There is evidence that the metabolism of fluorouracil in the anabolic pathway blocks the methylation reaction of deoxyuridylic acid to thymidylic acid. In this manner fluorouracil interferes with the synthesis of deoxyribonucleic acid (DNA) and to a lesser extent inhibits the formation of ribonucleic acid (RNA). Since DNA and RNA are essential for cell division and growth, the effect of fluorouracil may be to create a thymine deficiency which provokes unbalanced growth and death of the cell. The effects of DNA and RNA deprivation are most marked on those cells which grow more rapidly and take up fluorouracil at a more rapid rate. The catabolic metabolism of fluorouracil results in degradation products (eg, CO2 , urea, (alpha)-fluoro-(beta)-alanine) which are inactive. /Efudex Solutions/, For more Mechanism of Action (Complete) data for FLUOROURACIL (7 total), please visit the HSDB record page.
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Product Name

Fluorouracil

Color/Form

White to practically white crystalline powder, Crystals from water or methanol-ether

CAS RN

51-21-8
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Melting Point

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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